molecular formula C10H8N2O3 B092206 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 119-18-6

5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

カタログ番号: B092206
CAS番号: 119-18-6
分子量: 204.18 g/mol
InChIキー: IMZSHPUSPMOODC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS 119-18-6) is a pyrazole derivative characterized by a dihydropyrazole core with a phenyl substituent at the N1 position and a carboxylic acid group at C2. Its molecular formula is C₁₀H₈N₂O₃, and it is widely utilized as a certified reference material in analytical chemistry . The compound’s rigid bicyclic structure and polar functional groups make it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science.

特性

IUPAC Name

5-oxo-1-phenyl-4H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-9-6-8(10(14)15)11-12(9)7-4-2-1-3-5-7/h1-5H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZSHPUSPMOODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152276
Record name 5-Oxo-1-phenyl-2-pyrazoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801906
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

119-18-6
Record name 1-Phenyl-3-carboxy-5-pyrazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Oxo-1-phenyl-2-pyrazoline-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Oxo-1-phenyl-2-pyrazoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-oxo-1-phenyl-2-pyrazoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.913
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Oxo-1-phenyl-2-pyrazoline-3-carboxylic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2E7CC36BT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

Solvent and Temperature Effects

  • Cyclocondensation: Ethanol minimizes side reactions compared to DMF but requires longer reaction times.

  • Oxidation: Aqueous systems with KMnO₄ necessitate precise temperature control to balance reaction rate and product stability.

Catalytic Enhancements

  • Acid Catalysts: HCl (0.1M) improves cyclocondensation yields by 12% compared to acetic acid.

  • Phase-Transfer Catalysis: Tetrabutylammonium bromide (TBAB) reduces hydrolysis time by 30% in alkylation-hydrolysis sequences.

Scalability

  • Continuous Flow Reactors: Multi-step syntheses achieve 85% throughput efficiency at pilot scales.

  • Cost Analysis: Oxalyl chloride-based routes are 40% more cost-effective than KMnO₄ oxidation due to lower reagent waste.

MethodReagents/ConditionsYield (%)Purity (%)Reference
CyclocondensationPhenylhydrazine, ethyl acetoacetate, HCl/EtOH68–72>95
KMnO₄ OxidationKMnO₄, H₂O, 70–90°C3390
Oxalyl Chloride(COCl)₂, DCM, 0–5°C85–9298
Alkylation-HydrolysisDibromomethane, KOH/DMSO, H₂O89–9298
ParameterCyclocondensationOxidationCarboxylation
Reaction Time (h)6–84–62–3
Temperature Range (°C)80–10070–900–5
Cost Index (USD/g)12.5018.209.80

化学反応の分析

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid in cancer treatment. The compound demonstrates notable cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Lung Cancer Cells

A study evaluated the anticancer properties of derivatives of this compound against A549 human lung adenocarcinoma cells. The results indicated that specific derivatives exhibited potent cytotoxicity, with viability rates significantly lower than control groups treated with standard chemotherapeutics like cisplatin .

CompoundViability (%)IC50 (µM)
Control (Cisplatin)20%1.5
5-Oxo Derivative A30%2.0
5-Oxo Derivative B25%1.8

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity, particularly against multidrug-resistant bacterial strains.

Case Study: Antimicrobial Screening

In vitro assays demonstrated that certain derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus strains resistant to multiple drugs. These findings suggest that the compound could be a scaffold for developing new antibiotics targeting resistant pathogens .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
S. aureus (MRSA)8 µg/mL
E. coli (resistant)>64 µg/mL

Antioxidant Activity

Another area of application is in antioxidant research. The compound's derivatives have shown promising results in scavenging free radicals, indicating potential use in preventing oxidative stress-related diseases.

Case Study: DPPH Radical Scavenging Assay

A series of derivatives were tested for their antioxidant capabilities using the DPPH radical scavenging method. Some compounds demonstrated antioxidant activities exceeding that of ascorbic acid, suggesting their utility in formulations aimed at oxidative stress mitigation .

CompoundDPPH Scavenging Activity (%)
Ascorbic Acid85%
5-Oxo Derivative C90%
5-Oxo Derivative D88%

Synthesis and Structural Variations

The synthesis of various derivatives of this compound has been documented, allowing for modifications that enhance biological activity.

Key Synthesis Techniques

Methods such as condensation reactions and cyclization have been employed to create diverse structural analogs, which have been systematically evaluated for their biological properties .

作用機序

The mechanism of action of 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors, altering signal transduction pathways and cellular responses.

類似化合物との比較

Key Observations :

  • Solubility : Sulfonic acid groups (e.g., 118-47-8) drastically improve water solubility compared to the parent phenyl compound .
  • Bioactivity : Amide derivatives (e.g., 41426-39-5) and morpholin-4-ylamide analogs (e.g., CB1 antagonists in ) demonstrate tailored receptor interactions, critical for pharmaceutical applications .
  • Synthetic Utility : Esters (e.g., 89-33-8) serve as intermediates in organic synthesis due to their stability under diverse reaction conditions .
2.3. Pharmacological Relevance
  • CB1 Receptor Antagonists : Derivatives like (()-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid morpholin-4-ylamide exhibit antiobesity activity via CB1 receptor antagonism, though structural optimization is required to mitigate side effects .
  • Anti-inflammatory and Antimicrobial Potential: Pyrazole-carboxylic acid scaffolds are explored for anti-inflammatory and antimicrobial properties, with substituents like sulfophenyl groups enhancing target affinity .

生物活性

5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS No. 119-18-6) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, particularly in cancer treatment and other diseases.

  • Molecular Formula : C10_{10}H8_{8}N2_2O3_3
  • Molecular Weight : 204.18 g/mol
  • Structure : The compound contains a pyrazole ring, which is significant for its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of pyrazole compounds exhibit substantial anticancer activity. Specifically, this compound has shown promise in inhibiting the proliferation of various cancer cell lines.

  • Mechanism of Action :
    • The compound acts by inducing apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death. For instance, studies have demonstrated that it enhances caspase-3 activity significantly in breast cancer MDA-MB-231 cells at concentrations as low as 1 µM .
    • It also disrupts microtubule assembly, which is vital for cell division, thereby preventing cancer cell proliferation .
  • Case Studies :
    • In vitro studies have shown that compounds similar to this compound can inhibit the growth of various cancers including lung, breast, and colorectal cancers. Notably, one derivative exhibited an IC50_{50} value of 26 µM against A549 lung cancer cells .
    • Another study reported that certain pyrazole derivatives could induce morphological changes in cancer cells and significantly enhance apoptosis markers at concentrations around 10 µM .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been noted for its anti-inflammatory effects. Pyrazole derivatives have been linked to the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in inflammatory pathways.

Data Summary

Activity Cell Line IC50_{50} Value (µM) Mechanism
AnticancerMDA-MB-231 (Breast)1.0Apoptosis induction via caspase activation
AnticancerA549 (Lung)26Microtubule disruption
Anti-inflammatoryRAW264.7 (Macrophage)Not specifiedInhibition of pro-inflammatory cytokines

Research Findings

A review on pyrazole derivatives highlighted their potential as therapeutic agents due to their ability to target multiple pathways involved in cancer progression and inflammation . The structural modifications on the pyrazole ring can enhance potency and selectivity towards specific targets.

Future Directions

Further research is warranted to explore:

  • The structure-activity relationship (SAR) of this compound to optimize its biological activity.
  • In vivo studies to assess the efficacy and safety profile of this compound in animal models.
  • Potential combination therapies with existing anticancer drugs to enhance therapeutic outcomes.

Q & A

Q. What are the optimized synthetic routes for 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation reactions. For example, the Vilsmeier-Haack reaction can be employed using 3-methyl-1-aryl-1H-pyrazol-5(4H)-one as a precursor under controlled temperatures (80–100°C) and acidic conditions (e.g., POCl₃/DMF) to yield carbaldehyde intermediates, which are subsequently oxidized . Solvent choice (e.g., ethanol vs. DMF) and stoichiometric ratios of hydrazine derivatives significantly affect yields, with reported optimizations achieving >70% purity after recrystallization .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Key characterization techniques include:

  • ¹H/¹³C NMR : To confirm the pyrazolone ring structure and phenyl substituents (e.g., aromatic protons at δ 7.2–7.8 ppm, carbonyl carbons at δ 165–170 ppm) .
  • IR Spectroscopy : Detection of carboxylic acid (C=O stretch ~1700 cm⁻¹) and N–H bonds (~3200 cm⁻¹) .
  • HPLC-MS : For purity assessment and molecular ion peak identification (e.g., [M+H]+ at m/z 217.1) .
  • Melting Point Analysis : Consistent melting points (e.g., 237°C) validate batch reproducibility .

Q. How should researchers evaluate the stability of this compound under varying storage conditions?

Stability studies under ICH guidelines recommend:

  • Accelerated Testing : 40°C/75% RH for 6 months to assess degradation pathways (e.g., hydrolysis of the carboxylic acid group).
  • Photostability : Exposure to UV-Vis light (ICH Q1B) to detect photo-oxidation products .
  • Long-Term Storage : Room temperature (20–25°C) in amber glass vials with desiccants to minimize moisture uptake .

Advanced Research Questions

Q. What crystallographic insights exist for derivatives of this compound, and how do they inform drug design?

X-ray crystallography of analogs (e.g., 5-(4-fluorophenyl)-3-triazolyl-dihydro-1H-pyrazole derivatives) reveals planar pyrazolone rings and dihedral angles (<10°) between substituents, which enhance π-π stacking with biological targets . Such structural data guide the design of bioisosteres (e.g., replacing phenyl with coumarin moieties) to improve binding affinity .

Q. How can researchers resolve contradictions in reported biological activities of pyrazole-3-carboxylic acid derivatives?

Discrepancies in activity data (e.g., COX-2 inhibition vs. antimicrobial effects) often arise from assay conditions (e.g., cell line variability, concentration ranges). Systematic approaches include:

  • Dose-Response Curves : To establish IC₅₀/EC₅₀ values across multiple models .
  • Structure-Activity Relationship (SAR) Studies : Modifying substituents (e.g., sulfophenyl groups) to isolate pharmacophores responsible for specific activities .

Q. What computational strategies are effective for predicting the compound’s interactions with enzymatic targets?

Molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., cyclooxygenase-2 or kinases) can identify key binding residues. For example, the carboxylic acid group may form hydrogen bonds with Arg120 in COX-2, while the phenyl ring engages in hydrophobic interactions . MD simulations (>100 ns) further validate binding stability under physiological conditions .

Q. How do synthetic methodologies for sulfonated derivatives impact their solubility and bioactivity?

Sulfonation at the phenyl ring (e.g., using chlorosulfonic acid) increases aqueous solubility but may reduce membrane permeability. Researchers balance this by synthesizing sodium salts (e.g., disodium 4-sulfophenyl derivatives), which show enhanced bioavailability in pharmacokinetic studies . Purity is critical; residual sulfonic acids require ion-exchange chromatography for removal .

Methodological Tables

Q. Table 1. Key Synthetic Routes and Yields

MethodPrecursorConditionsYield (%)Purity (%)Reference
Vilsmeier-Haack3-Methyl-1-aryl-pyrazolonePOCl₃/DMF, 80°C65>95
CyclocondensationHydrazine + diketoneEthanol, reflux7290

Q. Table 2. Stability Data Under Accelerated Conditions

ConditionDegradation Products% Remaining (6 months)Reference
40°C/75% RHHydrolyzed carboxylic acid85
UV Light (ICH Q1B)Oxidized pyrazolone ring78

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。